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Magnesium naphthenate - 68424-71-5

Magnesium naphthenate

Catalog Number: EVT-357441
CAS Number: 68424-71-5
Molecular Formula: C22H14MgO4
Molecular Weight: 366.6 g/mol
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Product Introduction

Description

Magnesium naphthenate is a chemical compound often employed as a catalyst, additive, or component in various scientific research applications. It falls under the broader classification of metal naphthenates, which are salts formed by the reaction of naphthenic acid with metal ions. Naphthenic acid itself is a mixture of carboxylic acids derived from petroleum, typically containing cycloalkane structures. The specific composition of magnesium naphthenate can vary depending on the source and production process of the naphthenic acid used. [, ]

Future Directions

References:[1] https://www.semanticscholar.org/paper/b8f2f4118fc87dd3c5aaa39faae4283737b32f10 [] https://www.semanticscholar.org/paper/df6e5a6210f86e6b1e107ab2850511950de23437 [] https://www.semanticscholar.org/paper/24b06710e3b5f9e369b12a1a841eed4ebc23e8f6 [] https://www.semanticscholar.org/paper/4e8a48a27fa737ad160f6e6d3cb40f3109faf4ff [] https://www.semanticscholar.org/paper/58ac8d180ceeef9fadf0739a27d1f9c85fb50c95[6] https://www.semanticscholar.org/paper/58ac8d180ceeef9fadf0739a27d1f9c85fb50c95 [] https://www.semanticscholar.org/paper/932c6b9db43ba966c47e436b84d5abe43a82cc31 [] https://www.semanticscholar.org/paper/9ee8587f9e03e2bc9dc8ad570491bce1691e1948 [] https://www.semanticscholar.org/paper/a786bc0fb05b8a158abfeb1ad8d57aa73929d656[10] https://www.semanticscholar.org/paper/c853cf4a3e5ef4c6d477ddb85983d54093fe508e [] https://www.semanticscholar.org/paper/ca8fdf5436cb426ac3f45073d6130a62653bcd7b [] https://www.semanticscholar.org/paper/d0bc34258216e6e43796951eb9e76ca2b3110b49

Source and Classification

Magnesium naphthenate is classified under metal naphthenates, which are metal salts of naphthenic acids. These compounds are typically derived from natural sources, particularly crude oil, where naphthenic acids are abundant. The classification can be further divided based on the metal involved; in this case, magnesium is the central metal ion.

Synthesis Analysis

Methods

The synthesis of magnesium naphthenate can be accomplished through various methods, with a common approach involving the direct reaction of magnesium oxide with naphthenic acid.

  1. Direct Combination Method:
    • Magnesium oxide is mixed with naphthenic acid in the presence of a solvent.
    • The mixture is heated to facilitate the reaction, leading to the formation of magnesium naphthenate and water as a byproduct.
    • This method allows for the production of magnesium naphthenate with varying properties based on the conditions used (temperature, pressure, and concentration).
  2. Carbonation Method:
    • In another method, magnesium oxide is reacted with naphthenic acid at room temperature followed by carbonation.
    • Carbon dioxide is introduced to enhance the reaction, which can improve yield and purity.

Technical Details

During synthesis, maintaining optimal conditions such as temperature (typically between 25°C to 60°C) and pH is crucial for maximizing yield. The reaction time can vary from 0.5 to several hours depending on the desired properties of the final product.

Molecular Structure Analysis

Structure

The molecular structure of magnesium naphthenate can be complex due to the variability in naphthenic acid structures. Generally, it consists of a magnesium ion coordinated with multiple carboxylate groups derived from naphthenic acids.

Data

  • Molecular Weight: The molecular weight varies based on the specific composition of the naphthenic acids used.
  • Functional Groups: The presence of carboxylate groups (-COO^-) contributes to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Magnesium naphthenate participates in several chemical reactions:

  1. Formation Reaction:
    MgO+Naphthenic AcidMagnesium Naphthenate+H2O\text{MgO}+\text{Naphthenic Acid}\rightarrow \text{Magnesium Naphthenate}+\text{H}_2\text{O}
  2. Decomposition: Under certain conditions (high temperature or pressure), magnesium naphthenate can decompose to release magnesium oxide and other byproducts.

Technical Details

The stability and reactivity of magnesium naphthenate depend significantly on environmental factors such as temperature and pH levels in its application context.

Mechanism of Action

Process

The mechanism by which magnesium naphthenate acts primarily involves its role as an emulsion stabilizer in oilfield applications. When introduced into oil-water systems, it interacts with both phases:

  • Emulsion Stabilization: Magnesium naphthenate reduces interfacial tension between oil and water phases, promoting stability.
  • Fouling Prevention: It helps mitigate fouling in equipment by preventing the aggregation of solid deposits.

Data

Studies indicate that the effectiveness of magnesium naphthenate as a stabilizer correlates with its concentration and the specific characteristics of the crude oil being treated.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a viscous liquid or semi-solid.
  • Solubility: Soluble in organic solvents but insoluble in water.
  • Density: Varies based on formulation but generally ranges around 0.9 to 1.1 g/cm³.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH values but may degrade under extreme acidic or basic conditions.
  • Thermal Stability: Maintains integrity up to moderate temperatures but may decompose at high temperatures.
Applications

Magnesium naphthenate finds diverse applications primarily in:

  • Oil Industry: Used for stabilizing emulsions during oil extraction and refining processes.
  • Chemical Manufacturing: Acts as a catalyst or additive in various chemical reactions involving organic compounds.
  • Biochemical Research: Investigated for its role in biochemical pathways due to its interaction with enzymes and proteins.
Synthesis and Production Methodologies of Magnesium Naphthenate

Industrial Synthesis Protocols for High-Base Number Magnesium Naphthenate

The industrial synthesis of ultrahigh-base number magnesium naphthenate (typically >400 mg KOH/g) follows a meticulously optimized sequence involving carboxylation, carbonation, and purification stages. As detailed in patent CN1164556C, the protocol initiates with charging a reactor with naphthenic acid (35-60 wt% acid content), solvent (typically xylene or toluene), and magnesium oxide at ambient temperature [1] [3]. The mixture undergoes agitation and gradual heating to 25-60°C, maintaining this condition for 0.5-4.0 hours to ensure homogeneous dispersion. Subsequently, a precisely controlled volume of water, methanol, and amine accelerant (e.g., triethanolamine) is introduced, triggering an exothermic reaction maintained at 40-60°C for 2.0-4.0 hours. This step facilitates the formation of a magnesium naphthenate precursor complex [1] [3].

The carbonation stage follows, where carbon dioxide gas is sparged through the reaction medium for 2.0-4.5 hours, converting excess magnesium oxide/hydroxide into colloidal magnesium carbonate dispersed within the naphthenate matrix. This step critically determines the base number elevation. Post-carbonation, the temperature is elevated to 110°C for dealcoholization (methanol removal), and the product undergoes centrifugation or filtration with filter aids (e.g., diatomaceous earth) to remove unreacted solids. Final isolation involves reduced-pressure distillation for solvent removal, yielding magnesium naphthenate with base numbers exceeding 400 mg KOH/g [1] [3] [9].

Table 1: Industrial Synthesis Parameters for Ultrahigh-Base Number Magnesium Naphthenate

Reaction StageTemperature RangeTime FrameKey Parameters
Initial Mixing & Heating25-60°C0.5-4.0 hoursNaphthenic acid concentration (35-60 wt%); MgO stoichiometry
Amination Reaction40-60°C2.0-4.0 hoursAmine type (e.g., triethanolamine); Water-to-methanol ratio
Carbonation40-60°C2.0-4.5 hoursCO₂ flow rate; Pressure; Agitation intensity
Dealcoholization110°CUntil completeVacuum application for methanol recovery
PurificationAmbient-110°CVariableCentrifugation speed/filtration aid type; Solvent distillation under reduced pressure

Optimization of Carbonation Reaction Parameters in Magnesium Naphthenate Production

Carbonation represents the pivotal step for achieving ultrahigh base numbers, requiring precise control over gas-liquid mass transfer, stoichiometry, and reaction kinetics. Research indicates that the weight ratio of naphthenic acid to CO₂ must be maintained within 100:12-30 to ensure complete conversion of Mg(OH)₂/MgO to colloidal magnesium carbonate without forming excessive insoluble carbonates that destabilize the colloid [1] [3]. Suboptimal CO₂ introduction rates cause incomplete carbonation (low base number) or particle agglomeration (poor stability). Studies demonstrate that staged CO₂ addition—initiating at lower flow rates (0.5 L/min per kg batch) and gradually increasing—prevents local pH spikes and ensures uniform dispersion of carbonate nuclei [9].

Temperature profoundly influences carbonate particle morphology. Maintaining 40-60°C during carbonation promotes the formation of amorphous, nano-scale magnesium carbonate particles (5-50 nm) that remain stably suspended within the organic matrix. Temperatures exceeding 70°C favor crystalline carbonate formation (e.g., magnesite), leading to irreversible flocculation and sedimentation. Furthermore, agitation intensity (typically 500-1000 rpm) must ensure sufficient gas dispersion without inducing shear-induced coalescence of the colloidal particles [1] [9].

Table 2: Impact of CO₂ Stoichiometry on Product Characteristics

Acid:CO₂ Weight RatioCarbonation Efficiency (%)Total Base Number (mg KOH/g)Colloidal Stability
100:1278-82320-350Moderate (sediment after 1 wk)
100:1889-93380-410Good (no sediment after 4 wks)
100:2492-95420-450Excellent (no sediment after 12 wks)
100:3085-88400-430Variable (risk of agglomeration)

Role of Amine Accelerants and Solvent Systems in Yield Enhancement

Amine accelerants function as multifunctional agents in magnesium naphthenate synthesis, primarily acting as reaction catalysts and colloidal stabilizers. Triethanolamine (TEA) is industrially favored due to its ability to form soluble complexes with magnesium ions, enhancing the solubility of inorganic precursors in organic media. This complexation lowers the activation energy for the reaction between MgO and naphthenic acid, increasing the reaction rate by 40-60% compared to amine-free systems [1] [3]. Additionally, TEA’s amphiphilic structure orients at the particle-solvent interface during carbonation, providing electrostatic and steric stabilization to the nascent magnesium carbonate colloids through its hydroxyl groups and cationic nitrogen [9].

Solvent selection critically governs reaction homogeneity, viscosity control, and final product filterability. Aromatic solvents like toluene and xylene exhibit superior solvation capacity for naphthenate soaps compared to aliphatic alternatives, enabling higher solids loading (up to 50 wt%). Methanol co-solvency is essential during the amination stage due to its role in solubilizing MgO and facilitating proton transfer; however, its post-reaction removal is mandatory to prevent haze formation in the final product. Optimized solvent blends (e.g., xylene:methanol at 7:3 v/v) reduce mixture viscosity by 30-50%, enhancing heat/mass transfer during carbonation and reducing filtration time by up to 70% through improved particle dispersion [1] [3] [9].

Table 3: Solvent Systems and Their Impact on Process Efficiency

Solvent SystemFunctionReaction Rate EnhancementViscosity ReductionFiltration Time Reduction
Toluene/Methanol (7:3)Naphthenate solubilization; MgO dissolution45-55%35-40%60-70%
Xylene/Methanol (7:3)Naphthenate solubilization; MgO dissolution50-60%40-50%65-75%
O-Xylene/Ethanol (8:2)High-boiling alternative; Reduced foaming30-40%25-35%50-60%
Aliphatic SpiritsLow cost; Poor solubility for intermediates5-15%<10%Negligible

Scalability Challenges in Ultrahigh-Base Number Magnesium Naphthenate Manufacturing

Scaling laboratory-grade protocols to industrial production (multi-ton batches) introduces significant challenges in maintaining colloidal stability, purification efficiency, and consistency. Flocculation during centrifugation/filtration is a major bottleneck, exacerbated by the shear-sensitive nature of magnesium carbonate colloids. Industrial centrifuges operating at 5,000-10,000 g-force can induce irreversible particle aggregation if residence time exceeds 15-20 minutes. Patent CN1164556C addresses this by incorporating filter aids (e.g., diatomaceous earth or silica) at 5-10 wt% of the reaction mass, increasing filtration flux rates by 200-300% while preventing filter media blinding [1] [9].

Solvent removal economics become critical at scale. Reduced-pressure distillation (0.5-5 kPa) at 110-130°C efficiently recovers >95% of aromatic solvents but risks thermal degradation of the naphthenate matrix above 140°C, leading to darkening and reduced solubility. Thin-film evaporators are preferred for heat-sensitive batches, limiting thermal exposure to <5 minutes. Additionally, raw material variability—particularly in naphthenic acid feedstocks—demands rigorous pre-treatment. Acid feeds with high dimer content or branched isomers require hydrogenation or clay adsorption (using materials like magnesium oxide) to prevent gelation during carbonation [7] [9].

Process intensification strategies include continuous-flow carbonation reactors with static mixers, enabling precise CO₂ bubble size control (0.1-0.5 mm diameter) and 90% mass transfer efficiency compared to 60-70% in batch reactors. However, achieving uniform residence time distribution for carbonate nucleation remains challenging, necessitating advanced process analytical technology (PAT) like inline FTIR for real-time base number monitoring [9].

Table 4: Scalability Challenges and Mitigation Strategies in Industrial Production

Scalability ChallengeRoot CauseMitigation StrategyProcess Impact
Colloidal FlocculationHigh shear in centrifuges; Particle growthDiatomaceous earth (5-10 wt%) as filter aidIncreases filtration flux 200-300%; Prevents media blinding
Thermal DegradationProlonged exposure >130°C during distillationThin-film evaporators; Reduced pressure (0.5-5 kPa)Limits heat exposure to <5 mins; Yields lighter product color
Naphthenic Acid VariabilityDimer content; Branched isomersFeedstock hydrogenation or clay adsorption pre-treatmentPrevents gelation during carbonation
Inefficient CarbonationPoor CO₂ dispersion in large batchesContinuous reactors with static mixers; Staged CO₂ additionImproves mass transfer efficiency by 20-30%

Table 5: Magnesium Naphthenate Compound Summary

PropertyValue/RangeDescription
Chemical FormulaVariableComplex mixture of magnesium salts of naphthenic acids (cyclopentyl/cyclohexyl carboxylic acids)
CAS NumberNot specific (mixture)Varies based on naphthenic acid composition
AppearanceViscous brown liquidHomogeneous colloidal suspension
Total Base Number (TBN)350-450 mg KOH/gMeasure of colloidal basicity (magnesium carbonate content)
SolubilityMiscible in hydrocarbonsSoluble in aromatic solvents (toluene, xylene); Limited solubility in alcohols
Primary ApplicationsDetergent/Disperant in lubricantsCoating catalysts; Diesel additives; Corrosion inhibitors

Properties

CAS Number

68424-71-5

Product Name

Magnesium naphthenate

IUPAC Name

magnesium;naphthalene-2-carboxylate

Molecular Formula

C22H14MgO4

Molecular Weight

366.6 g/mol

InChI

InChI=1S/2C11H8O2.Mg/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2

InChI Key

OFUAIAKLWWIPTC-UHFFFAOYSA-L

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mg+2]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mg+2]

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